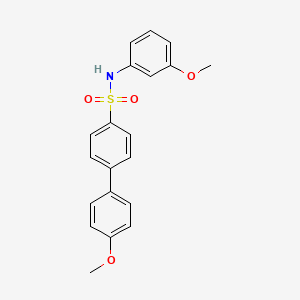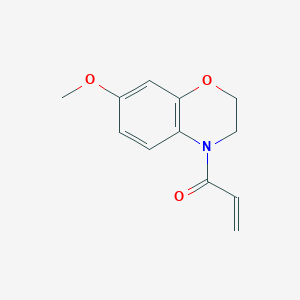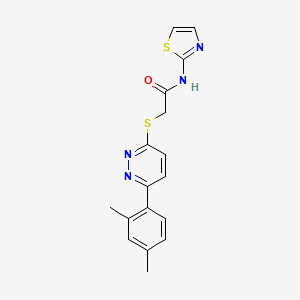![molecular formula C12H17BrClN B2992405 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride CAS No. 2089255-56-9](/img/structure/B2992405.png)
2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2089255-56-9 . It has a molecular weight of 290.63 .
Synthesis Analysis
The synthesis of a similar compound, “2-(4-bromophenyl)-2-methylpropanoic acid”, involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . This process produces pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the manufacturing process of fexofenadine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-bromophenyl)-2-methylpropanoic acid” include bromination and substitution . The bromination process introduces a bromine atom to the compound, while substitution involves replacing one atom or group of atoms with another .Physical And Chemical Properties Analysis
The compound “2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride” has a molecular weight of 290.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity :
- Compounds similar to 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine have been synthesized and tested for anticonvulsant activity. Notably, a derivative, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, showed considerable activity with minimal neurotoxicity, suggesting potential application in epilepsy treatment (Unverferth et al., 1998).
Copper(II) and Oxido-Vanadium(IV) Complexes :
- Research involving the reaction of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol with copper and vanadium salts led to compounds with potential applications in material science and coordination chemistry (Takjoo et al., 2013).
Bromodomain Inhibitors :
- A study focused on the synthesis of N-Methylpyrrolidone derivatives, including a 4-phenyl substituted analogue, for use as bromodomain inhibitors. This research suggests potential therapeutic applications in the field of epigenetics and oncology (Hilton-Proctor et al., 2020).
Kinetics and Mechanism of Formation :
- A study examined the chemical behavior of substituted 4-chloro-N-phenylbutanamides, leading to the formation of substituted 1-phenylpyrrolidin-2-ones. This research provides insights into the kinetics and mechanisms of chemical reactions in organic chemistry (Sedlák et al., 2002).
Antimicrobial Activity and Quantum Chemical Investigation :
- Novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, were synthesized and showed promising antifungal activities. This indicates potential applications in developing new antimicrobial agents (Cvetkovic et al., 2019).
Corrosion Inhibition :
- A series of cationic surfactants, including derivatives of methylpyrrolidine, were evaluated as corrosion inhibitors for carbon steel in oil and gas wells, demonstrating their potential in industrial applications (Hegazy et al., 2016).
Electrodialysis Applications :
- Anion exchange membranes based on brominated poly(2,6-dimethyl-1,6-phenylene oxide) tethered with saturated heterocyclic quaternary ammonium groups, including 1-methylpyrrolidine, were investigated for electrodialysis applications, indicating potential in water treatment and desalination technologies (Jiang et al., 2018).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGPIITPSNDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)
![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2992325.png)

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)


![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)
![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)
![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)